molecular formula C8H7BrN2 B1523548 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082042-20-3

7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine

カタログ番号: B1523548
CAS番号: 1082042-20-3
分子量: 211.06 g/mol
InChIキー: QICNNKVEKVHEEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core substituted with a bromine atom at position 7 and a methyl group at position 4. The bromine substituent enhances reactivity for further functionalization (e.g., via cross-coupling reactions), while the methyl group may influence lipophilicity and steric interactions with biological targets .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 4-methyl-1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 4-methyl-1H-pyrrolo[3,2-c]pyridine with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, leading to the selective bromination at the 7th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

化学反応の分析

Types of Reactions

7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrrolopyridines can be obtained.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

科学的研究の応用

Medicinal Chemistry Applications

  • Drug Development :
    • 7-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine serves as a scaffold for synthesizing novel therapeutic agents targeting various diseases, particularly cancer and neurological disorders. Its derivatives have shown potential as inhibitors of key enzymes involved in disease pathways .
    • Notably, it has been identified as an inhibitor of CYP1A2, an enzyme implicated in drug metabolism, suggesting its utility in modulating drug interactions and enhancing therapeutic efficacy .
  • Anticancer Activity :
    • Research indicates that derivatives of this compound exhibit significant anticancer properties by inhibiting specific kinases associated with tumor growth. For example, structure-based design studies have optimized compounds that selectively inhibit MPS1, a kinase involved in cell cycle regulation .
    • In vitro studies have demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward healthy cells .
  • Neuroprotective Effects :
    • Pyrrolo[3,2-c]pyridine derivatives are being studied for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound has been explored for its ability to inhibit various enzymes critical in metabolic pathways. It has shown promise as a colchicine-binding site inhibitor, which may lead to novel anti-cancer therapies .
    • Studies have also indicated its interaction with fibroblast growth factor receptors (FGFRs), affecting cellular proliferation and survival pathways .
  • Antiviral and Antimycobacterial Activity :
    • Derivatives of this compound have demonstrated antiviral activity against certain viral strains and antimycobacterial properties against Mycobacterium tuberculosis . These findings suggest potential applications in treating infectious diseases.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityModerate cytotoxicity against ovarian cancer cells with minimal toxicity to healthy cells.
Enzyme InhibitionSignificant inhibition of CYP1A2, impacting drug metabolism.
Neuroprotective EffectsPotential protective effects against neurodegenerative diseases through enzyme modulation.
Antimycobacterial ActivityEffective against M. tuberculosis with MIC values <25 µM for certain derivatives.

作用機序

The mechanism of action of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of downstream targets. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in cell cycle arrest and apoptosis .

類似化合物との比較

Comparison with Similar Compounds

The biological and chemical properties of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine can be contextualized by comparing it to structural analogs, including variations in substituent positions, heterocyclic cores, and functional groups.

Structural Analogs within the Pyrrolo[3,2-c]pyridine Family

7-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 902837-42-7)

  • Key Difference : Lacks the 4-methyl group present in the target compound.
  • However, the methyl group in the target compound may enhance metabolic stability .

3-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 944937-53-5)

  • Key Difference : Bromine at position 3 instead of 5.
  • Impact : Altered electronic distribution due to bromine’s position, which may reduce reactivity in Suzuki coupling reactions compared to the 7-bromo derivative .

6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Key Difference : Pyrrolo[3,2-b]pyridine core (vs. [3,2-c]) and bromine at position 5.
  • Impact : The shifted nitrogen atom in the core modifies electron density, affecting nucleophilic substitution patterns. For example, 4-chloro-pyrrolo[3,2-c]pyridines undergo substitution at position 4, whereas pyrrolo[3,2-b] analogs show different regioselectivity .

Analogs with Different Heterocyclic Cores

Furo[3,2-c]pyridine Derivatives

  • Example : 2-Methylfuro[3,2-c]pyridine in copper(II) complexes.
  • Key Difference : Oxygen atom replaces one nitrogen in the fused ring.
  • Impact : Reduced basicity and altered coordination chemistry. Furo derivatives exhibit antipsychotic activity and metal-binding properties, unlike pyrrolo analogs, which are more commonly explored for anticancer applications .

Chromeno[3,2-c]pyridine Derivatives

  • Example: 1,2,3,4-Tetrahydro-chromeno[3,2-c]pyridin-10-one.
  • Key Difference : Benzopyran moiety fused to pyridine.
  • Impact: Chromeno derivatives show monoamine oxidase (MAO) inhibition, a target less commonly associated with pyrrolo[3,2-c]pyridines. The rigid pyrrolo core may favor tubulin-binding anticancer mechanisms instead .

Substituent Effects on Bioactivity

  • Halogen Position : Bromine at position 7 (as in the target compound) is strategically placed for cross-coupling reactions, enabling the synthesis of derivatives with aryl or alkyl groups. In contrast, 3-bromo analogs are less reactive .
  • Methyl vs. Bulky Groups: The 4-methyl group in the target compound may optimize steric interactions in hydrophobic binding pockets. For example, 6-aryl-pyrrolo[3,2-c]pyridines with trimethoxyphenyl groups exhibit nanomolar IC50 values against cancer cells, suggesting that substituent size and position critically influence potency .

Comparative Data Table

Compound Name Core Structure Substituents Key Biological Activity IC50 (if reported) Reference ID
This compound Pyrrolo[3,2-c]pyridine 7-Br, 4-CH3 Anticancer (inferred) N/A
7-Bromo-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine 7-Br Synthetic intermediate N/A
6-Bromo-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine 6-Br Not reported N/A
4-Chloro-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine 4-Cl Nucleophilic substitution precursor N/A
2-Methylfuro[3,2-c]pyridine Furo[3,2-c]pyridine 2-CH3 Metal coordination, antipsychotic N/A
1,2,3,4-THCP-10-one Chromeno[3,2-c]pyridine Multiple substituents MAO inhibition >10 μM (MAO B)

生物活性

7-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrole ring fused to a pyridine ring, with a bromine atom at position 7 and a methyl group at position 4. This specific substitution pattern contributes to its unique chemical reactivity and biological properties, allowing it to interact with various molecular targets, particularly in the context of cancer treatment and enzyme inhibition .

Enzyme Interaction

This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. This interaction is crucial for understanding its role in cellular signaling pathways . The compound inhibits kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1 cells), and induce apoptosis. Additionally, it influences gene expression and cellular metabolism, showcasing its potential as an anticancer agent .

Cancer Treatment

The ability of this compound to inhibit kinase activity makes it a promising candidate for developing kinase inhibitors used in cancer therapy. Its application in medicinal chemistry has been explored for synthesizing new therapeutic agents targeting various cancers .

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrrolo[3,2-c]pyridine exhibit antimicrobial properties. For instance, certain analogs have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

The mechanism by which this compound exerts its effects involves the disruption of critical signaling pathways through kinase inhibition. This results in altered cellular responses that can lead to reduced tumor growth and enhanced apoptosis in malignancies .

Case Study: Antitumor Activity

In a study evaluating the antitumor effects of this compound on various cancer cell lines, significant reductions in cell viability were observed at low micromolar concentrations. The compound's selectivity for tumor cells over normal cells suggests a favorable therapeutic index for further development .

Data Summary Table

Biological ActivityTarget/EffectReference
Kinase InhibitionFGFRs (FGFR1, FGFR2, FGFR3),
Anticancer ActivityInduces apoptosis in 4T1 cells ,
AntimicrobialActive against S. aureus & E. coli ,
MechanismBinds ATP-binding site,

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine, and how do reaction conditions impact yield and purity?

  • Methodology : The synthesis typically involves bromination of a pyrrolopyridine precursor followed by methylation. For bromination, N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous solvents (e.g., DMF or CH₂Cl₂) is commonly used . Methylation may employ iodomethane or dimethyl sulfate with a base (e.g., NaH) to ensure regioselectivity . Optimizing stoichiometry, reaction time, and solvent polarity is critical to avoid side products like over-brominated derivatives .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns (e.g., bromine at position 7, methyl at position 4). Key signals include downfield shifts for bromine-adjacent protons (~δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 225.04 g/mol) and isotopic patterns (e.g., Br's characteristic M+2 peak) .
  • X-ray Crystallography : Resolves regiochemical ambiguities in complex derivatives .

Q. What are the key reactivity trends of this compound in cross-coupling reactions?

  • Methodology : The bromine atom at position 7 is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids or amines. The methyl group at position 4 is sterically non-hindering, enabling efficient functionalization. Solvent choice (e.g., toluene for thermal stability) and ligand selection (e.g., XPhos for hindered substrates) are critical for yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Discrepancies often arise from varying substitution patterns or assay conditions. Systematic structure-activity relationship (SAR) studies are essential:

  • Compare analogs with halogen (Cl, I) or sulfonyl substitutions at position 7 to assess electronic effects .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities against targets (e.g., kinases) under standardized buffer conditions .
  • Validate cellular assays with knockout models to confirm target specificity .

Q. What computational strategies are effective for predicting the regioselectivity of this compound in electrophilic substitutions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., position 2 or 5) prone to electrophilic attack .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on transition states, especially for polar aprotic solvents like DMF .
  • Validate predictions with experimental data (e.g., LC-MS monitoring of reaction intermediates) .

Q. How can synthetic byproducts (e.g., dihalogenated impurities) be minimized during scale-up of this compound?

  • Methodology :

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor bromination in real time, adjusting NBS feed rates dynamically .
  • Design of Experiments (DoE) : Optimize temperature (≤20°C) and solvent polarity (e.g., CH₂Cl₂ vs. THF) to suppress dihalogenation .
  • Chromatographic Purity : Employ prep-HPLC with C18 columns and isocratic elution (MeCN:H₂O) to isolate the target compound (>95% purity) .

Q. Data Contradiction Analysis

Q. Why do some studies report divergent solubility profiles for this compound in aqueous vs. organic media?

  • Analysis : Contradictions stem from protonation states and pH-dependent solubility. The compound’s pKa (~4.8 for the pyrrole NH) dictates solubility in acidic buffers (e.g., PBS pH 4.5). In neutral organic solvents (e.g., DMSO), the neutral form dominates, reducing aqueous solubility. Standardize solubility assays using shake-flask methods with buffered solutions (pH 1–10) and quantify via UV-Vis at λmax ~270 nm .

特性

IUPAC Name

7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)7(9)4-11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICNNKVEKVHEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。